molecular formula C11H14N2O2 B1347612 Ethyl (2Z)-2-(phenylhydrazono)propanoate CAS No. 13732-33-7

Ethyl (2Z)-2-(phenylhydrazono)propanoate

Cat. No.: B1347612
CAS No.: 13732-33-7
M. Wt: 206.24 g/mol
InChI Key: NRHLGLQBPHEKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-(phenylhydrazono)propanoate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2Z)-2-(phenylhydrazono)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2Z)-2-(phenylhydrazono)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(phenylhydrazinylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHLGLQBPHEKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298036
Record name Ethyl 2-(2-phenylhydrazinylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13732-33-7
Record name Ethyl 2-(2-phenylhydrazinylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Japp-Klingemann Reaction for Phenylhydrazone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Japp-Klingemann reaction is the gold-standard methodology for converting


-keto esters or 

-keto acids into arylhydrazones via electrophilic azo coupling.[1] While often viewed merely as a precursor step to the Fischer Indole Synthesis , the reaction involves complex mechanistic behaviors—specifically the competition between azo-coupling and deacylation/decarboxylation—that determine yield and purity.

This guide dissects the reaction for medicinal chemists and process engineers, moving beyond textbook definitions to address the kinetic and thermodynamic controls required for high-fidelity synthesis of drug intermediates (e.g., Triptans, FGFR inhibitors).

Mechanistic Dissection

The reaction proceeds through three distinct phases: Diazotization, C-Coupling, and Deacylating Cleavage. Understanding the "hidden" tetrahedral intermediate in Phase 3 is critical for troubleshooting yield loss.

Phase 1: Diazotization (Activation)

The arylamine is converted to a diazonium salt (


).
  • Key Constraint: Temperature must be maintained

    
     to prevent decomposition to phenols.
    
  • Electronic Effect: Electron-withdrawing groups (EWGs) on the aniline increase the electrophilicity of the diazonium species, accelerating the subsequent coupling.

Phase 2: C-Coupling (The Japp-Klingemann Step)

The active methylene compound (e.g., ethyl acetoacetate) is deprotonated to form an enolate. This enolate attacks the terminal nitrogen of the diazonium salt.

  • The Trap: If the pH is too low (<4), enolization is suppressed. If pH is too high (>9), the diazonium salt forms diazotates (

    
    ), which are unreactive.
    
  • Intermediate: An azo-ester forms.[2][3] This is rarely isolated due to its instability.

Phase 3: Deacylating Cleavage

This is the distinguishing feature of Japp-Klingemann. Unlike standard azo coupling, the presence of the acyl group allows for a nucleophilic attack (usually by


 or 

), leading to a tetrahedral intermediate.
  • Outcome: The acyl group is cleaved (as acetic acid/acetate), driving the equilibrium toward the thermodynamically stable hydrazone tautomer.

Visualization: Reaction Mechanism

JappKlingemannMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: C-Coupling cluster_2 Phase 3: Cleavage & Tautomerization Aniline Arylamine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HCl < 5°C AzoIntermediate Azo-Ester Intermediate Diazonium->AzoIntermediate Electrophilic Attack BetaKeto Beta-Keto Ester Enolate Enolate Ion BetaKeto->Enolate Base (NaOAc/NaOH) Enolate->AzoIntermediate Electrophilic Attack Tetrahedral Tetrahedral Intermediate AzoIntermediate->Tetrahedral Nucleophilic Attack (OH-) Hydrazone Target Phenylhydrazone Tetrahedral->Hydrazone Deacylation (-Acyl group) LeavingGroup Leaving Group (Acetate/CO2) Tetrahedral->LeavingGroup

Figure 1: Step-wise mechanistic flow from diazotization to the final hydrazone, highlighting the critical deacylation step.

Critical Process Parameters (CPPs)

To ensure reproducibility and scalability, the following parameters must be controlled.

pH Dynamics: The "Sweet Spot"

The reaction requires a delicate pH balance.

  • Coupling Phase (pH 4.0 – 6.0): Sodium acetate (NaOAc) is the preferred buffer. It is basic enough to generate the enolate of the

    
    -keto ester but acidic enough to prevent diazonium decomposition [1].
    
  • Cleavage Phase (pH > 7.0): The deacylation often requires a pH bump. If the acyl group does not cleave spontaneously, adding NaOH after the coupling is complete drives the formation of the hydrazone [2].

Substrate Electronics (Hammett Correlation)
  • Electron-Poor Anilines (e.g., p-Nitroaniline): Form highly electrophilic diazonium salts. Reaction is fast; requires careful temperature control to prevent runaway exotherms.

  • Electron-Rich Anilines (e.g., p-Anisidine): Form stable, less reactive diazonium salts. These often require longer reaction times or slightly higher pH to force the coupling. Note: Yields are often lower due to side reactions like diazo-tar formation [3].

Standardized Experimental Protocol

Objective: Synthesis of Ethyl Pyruvate Phenylhydrazone from Ethyl Acetoacetate. Scale: 50 mmol (adaptable).

Reagents
  • Aniline (4.65 g, 50 mmol)

  • Ethyl Acetoacetate (6.5 g, 50 mmol)

  • Sodium Nitrite (3.8 g, 55 mmol)

  • Conc. HCl (15 mL)

  • Sodium Acetate (Buffer)

  • Ethanol (Solvent)[4]

Workflow
Step 1: Diazonium Salt Preparation (The "Cold" Pot)
  • Dissolve aniline in mixture of 15 mL conc. HCl and 15 mL water.

  • Cool to 0–5°C in an ice/salt bath.

  • Add solution of

    
     (3.8 g in 10 mL 
    
    
    
    ) dropwise.
    • Checkpoint: Solution must remain clear. If orange fumes (

      
      ) appear, addition is too fast.
      
    • Validation: Test with starch-iodide paper (turns blue instantly).

Step 2: Active Methylene Preparation (The "Buffer" Pot)
  • In a separate flask, dissolve Ethyl Acetoacetate (50 mmol) in 30 mL Ethanol.

  • Add Sodium Acetate (8.2 g) dissolved in minimal water.

  • Cool to 0°C .

Step 3: Coupling and Cleavage
  • Add the Diazonium solution (Step 1) to the Buffer pot (Step 2) slowly over 30 minutes.

  • Observation: A yellow/orange oil or solid (the azo intermediate) may transiently form.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C).

  • Mechanistic Check: If the product remains an oil (azo-ester), add 10% NaOH solution dropwise until precipitation of the hydrazone occurs (forcing deacylation).

Step 4: Isolation
  • Filter the solid precipitate.

  • Recrystallize from Ethanol/Water.

Experimental Workflow Diagram

Workflow Start Start DiazoPrep Diazotization (HCl/NaNO2, <5°C) Start->DiazoPrep EnolPrep Enolate Prep (NaOAc/EtOH) Start->EnolPrep Coupling Coupling Reaction (Mix Streams) DiazoPrep->Coupling EnolPrep->Coupling Monitor Monitor pH (Maintain 4-6) Coupling->Monitor Cleavage Deacylation (Warm to RT or add Base) Monitor->Cleavage Coupling Complete Isolate Filtration & Recrystallization Cleavage->Isolate

Figure 2: Operational workflow for the Japp-Klingemann synthesis.

Data & Applications

Yield Comparison by Substrate

The following table illustrates the impact of electronic effects on typical isolated yields.

Substrate (Aniline)Electronic NatureTypical Yield (%)Notes
p-Nitroaniline Strong EWG85 - 92%Fast coupling; requires strict temp control.
Aniline (Unsubst.) Neutral75 - 85%Standard baseline.
p-Anisidine Electron Donor (EDG)50 - 65%Slow coupling; diazonium less electrophilic.
2,4-Dinitroaniline Very Strong EWG>90%Highly reactive; risk of side reactions if base is too strong.
Drug Development Context

The phenylhydrazones generated via Japp-Klingemann are immediate precursors for the Fischer Indole Synthesis .

  • Triptans: Synthesis of anti-migraine drugs (e.g., Zolmitriptan) often utilizes Japp-Klingemann to install the hydrazine moiety onto a piperidine ring before cyclization [4].

  • Flow Chemistry: Recent advancements utilize continuous flow reactors to handle the unstable diazonium intermediates safely, improving yields for scale-up operations [5].

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Low Yield / Tarry Mess pH too high during coupling (> pH 8).Ensure NaOAc buffer is used, not strong caustic (NaOH) during the initial addition.
No Precipitate Intermediate azo-ester failed to cleave.The reaction is stuck at the azo stage. Add dilute NaOH or warm the solution to drive the deacylation.
Evolution of Gas (

)
Decomposition of diazonium salt.Temperature exceeded 5°C during addition. Improve cooling.
Product is an Oil Incomplete crystallization or mixed isomers.Scratch glass to induce nucleation; cool to -20°C; or recrystallize from EtOH.

References

  • Japp, F. R., & Klingemann, F. (1887).[5][6][7] "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft. (Historical foundation).

  • Organic Reactions. (2011). "The Japp-Klingemann Reaction".[1][2][3][5][6][7][8][9] Organic Reactions, Vol 10.

  • ResearchGate Discussions. (2016). "What are the special considerations for the Japp-Klingemann reaction?".

  • TSI Journals. (2010). "Application of Japp-Klingemann Reaction in the Synthesis of Azacarbazole Derivatives".

  • BenchChem. (2025). "Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis".

Sources

An In-depth Technical Guide to the Synthesis and Melting Point Determination of Ethyl (2Z)-2-(phenylhydrazono)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of ethyl (2Z)-2-(phenylhydrazono)propanoate, with a primary focus on the experimental determination of its melting point. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only procedural steps but also the underlying scientific principles that govern these techniques.

Introduction: The Significance of Phenylhydrazones and the Imperative of Accurate Melting Point Determination

Phenylhydrazones constitute a class of organic compounds with significant importance in synthetic and medicinal chemistry. Their utility as versatile intermediates, particularly in the Fischer indole synthesis, has cemented their role in the construction of complex heterocyclic scaffolds found in numerous pharmaceuticals and biologically active molecules. The title compound, ethyl (2Z)-2-(phenylhydrazono)propanoate, is a key precursor for the synthesis of indole-2-carboxylates, which are pivotal building blocks in drug discovery.

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its purity and identity.[1][2] For a pure substance, the melting point is a sharp, well-defined temperature range, typically less than 1°C, at which the solid phase transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1] Therefore, accurate and reproducible melting point determination is an indispensable tool for the characterization of newly synthesized compounds and for quality control in chemical manufacturing. This guide will provide a detailed protocol for the synthesis of ethyl (2Z)-2-(phenylhydrazono)propanoate and the subsequent experimental determination of its melting point, a critical parameter for its definitive characterization.

Synthesis of Ethyl (2Z)-2-(phenylhydrazono)propanoate via the Japp-Klingemann Reaction

The synthesis of ethyl (2Z)-2-(phenylhydrazono)propanoate is most effectively achieved through the Japp-Klingemann reaction.[3][4][5] This well-established named reaction in organic chemistry allows for the formation of hydrazones from the reaction of a diazonium salt with a β-keto ester or a β-keto acid.[3][4] In the context of our target molecule, the reaction proceeds via the coupling of a benzenediazonium salt with ethyl 2-methylacetoacetate.

The causality behind this synthetic choice lies in the reaction's reliability and versatility. The mechanism involves the initial deprotonation of the active methylene group of the β-keto ester, followed by an electrophilic attack by the diazonium salt. A subsequent hydrolytic cleavage of the acetyl group yields the desired phenylhydrazone.[6] This method is often preferred due to its high efficiency and the ready availability of the starting materials.

Reaction Scheme:

Japp_Klingemann_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Diazonium_salt Benzenediazonium chloride Aniline->Diazonium_salt Diazotization NaNO2_HCl NaNO2, HCl (0-5 °C) Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Azo_compound Azo intermediate Ethyl_2_methylacetoacetate->Azo_compound Diazonium_salt->Azo_compound Coupling Product Ethyl (2Z)-2-(phenylhydrazono)propanoate Azo_compound->Product Hydrolysis (-CH3COOH)

Caption: The Japp-Klingemann reaction pathway for the synthesis of ethyl (2Z)-2-(phenylhydrazono)propanoate.

Experimental Protocol: Synthesis

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate

  • Ethanol

  • Ice

  • Distilled water

Procedure:

  • Preparation of the Diazonium Salt:

    • In a beaker, dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate, larger beaker, dissolve ethyl 2-methylacetoacetate (1 equivalent) and a slight excess of sodium acetate in ethanol. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the stirred solution of the β-keto ester. A colored precipitate should begin to form.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes, and then allow it to slowly warm to room temperature.

  • Isolation of the Crude Product:

    • Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold water to remove any inorganic salts.

    • Allow the crude product to air-dry or dry in a desiccator.

Purification by Recrystallization: A Self-Validating System for Purity

The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[7][8] The principle behind recrystallization is the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

The choice of solvent is critical for successful purification. For phenylhydrazones, which are moderately polar compounds, common solvents for recrystallization include ethanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures.[8] The process of recrystallization itself is a self-validating system; the formation of well-defined crystals is indicative of increasing purity.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol).

    • Observe the solubility at room temperature. If it is insoluble, gently heat the test tube.

    • A suitable solvent will dissolve the compound when hot but will allow for the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Place the crude ethyl (2Z)-2-(phenylhydrazono)propanoate in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal.

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.

  • Isolation of the Purified Product:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly in a desiccator or a vacuum oven.

Experimental Data: Melting Point Determination

The accurate determination of the melting point is the final step in the characterization of the purified ethyl (2Z)-2-(phenylhydrazono)propanoate. This is typically performed using a calibrated melting point apparatus.

Predicted and Experimental Data
CompoundCAS NumberPredicted Melting Point (°C)Experimental Melting Point (°C)
Ethyl (2Z)-2-(phenylhydrazono)propanoate4792-54-5108To be determined experimentally

Predicted melting point data obtained from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.

Experimental Protocol: Melting Point Determination
  • Sample Preparation:

    • Ensure the purified crystals of ethyl (2Z)-2-(phenylhydrazono)propanoate are completely dry.

    • Finely crush a small amount of the crystals into a powder.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Melting Point Measurement:

    • Place the capillary tube in the sample holder of the melting point apparatus.

    • Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (based on the predicted value of 108 °C).

    • Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

    • A sharp melting range (e.g., 107-108 °C) is indicative of a pure compound. A broad and depressed melting range suggests the presence of impurities.

Workflow for Melting Point Determination

Melting_Point_Workflow A Dry Purified Crystals B Crush Crystals into a Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Melting Point Apparatus C->D E Rapid Heating to ~90 °C D->E F Slow Heating (1-2 °C/min) E->F G Observe and Record Melting Range F->G H Compare with Predicted Value and Assess Purity G->H

Caption: A stepwise workflow for the experimental determination of the melting point.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis, purification, and characterization of ethyl (2Z)-2-(phenylhydrazono)propanoate. By employing the Japp-Klingemann reaction, a high-quality crude product can be obtained, which can then be purified to a high degree using recrystallization. The subsequent and crucial step of melting point determination serves as a definitive validation of the compound's purity and identity. The protocols and underlying principles detailed herein are designed to provide researchers and scientists with the necessary tools to confidently prepare and characterize this important synthetic intermediate. The emphasis on the causality behind experimental choices and the self-validating nature of the purification and characterization process ensures a high degree of scientific integrity and reproducibility.

References

Sources

Methodological & Application

Application Note: Solvent-Free Green Synthesis of Phenylhydrazones via Mechanochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the solvent-free synthesis of phenylhydrazones using mechanochemical grinding. Unlike traditional reflux methods that require volatile organic compounds (VOCs) and thermal energy, this "Grindstone Chemistry" approach utilizes kinetic energy to drive the condensation reaction. This method aligns with the 12 Principles of Green Chemistry , specifically preventing waste, designing for energy efficiency, and reducing derivatives.

Key Advantages:

  • Reaction Time: Reduced from hours (reflux) to minutes (10–20 min).

  • Yield: Consistently high (>90%), often quantitative.[1]

  • Scalability: Adaptable from manual mortar-and-pestle to automated ball milling.

Mechanistic Insight: Solid-State Condensation

The synthesis of phenylhydrazones is a classic nucleophilic addition-elimination reaction. In solution, solvent molecules mediate the collision frequency. In mechanochemistry, friction and shear forces break the crystal lattice of the reagents, generating microscopic "hot spots" (plasma-like states) and increasing the surface area for contact.

The Role of Acid Catalysis in Grinding

While the reaction can proceed without catalysts, the addition of a solid acid (e.g., p-toluenesulfonic acid) or a trace liquid acid (Liquid Assisted Grinding - LAG) significantly accelerates the formation of the tetrahedral intermediate. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine nucleophile.

DOT Diagram: Reaction Mechanism

The following diagram illustrates the mechanochemical pathway, highlighting the transition from solid reagents to the elimination of water.

G Reagents Reagents (Solid State) Activation Mechanical Activation (Lattice Breakdown) Reagents->Activation Grinding/Friction Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Elimination Dehydration (-H₂O) Intermediate->Elimination Acid Catalysis Product Phenylhydrazone (Crystalline) Elimination->Product Crystallization

Figure 1: Mechanistic pathway of solvent-free phenylhydrazone synthesis driven by kinetic energy.

Experimental Protocol

Materials and Equipment
  • Reagents: Substituted Benzaldehyde (1.0 mmol), Phenylhydrazine (1.0 mmol).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol) OR Natural Acid Source (e.g., 2 drops Lemon Juice).

  • Equipment: Agate Mortar and Pestle (Method A) OR Planetary Ball Mill (Method B).

  • Analysis: TLC plates (Silica gel 60 F254), Melting Point Apparatus.

Method A: Manual Grinding (Lab Scale/Screening)

Best for rapid screening of derivatives.

  • Loading: Place 1.0 mmol of the aldehyde and 1.0 mmol of phenylhydrazine in an agate mortar.

  • Catalysis: Add 0.1 mmol of p-TSA (or 2 drops of acetic acid/lemon juice).

  • Grinding: Grind the mixture vigorously with the pestle.

    • Observation: The mixture will likely become a "sticky paste" (eutectic melt) within 2–5 minutes before solidifying again. This phase transition is critical for reaction completion.

  • Completion: Continue grinding for a total of 10–20 minutes. Monitor progress via TLC (eluent: 20% Ethyl Acetate in Hexane).

  • Workup: Wash the resulting solid with cold water (2 x 5 mL) to remove the acid catalyst. Recrystallize from hot ethanol if high purity is required.

Method B: Automated Ball Milling (Scalable)

Best for reproducibility and larger batches.

  • Loading: Load reagents (1:1 ratio) into a stainless steel or zirconia jar (10 mL or 25 mL).

  • Media: Add 1–2 grinding balls (10 mm diameter).

  • LAG: Add 50 µL of Methanol or Acetic Acid (Liquid Assisted Grinding) to facilitate mass transfer.

  • Milling: Set frequency to 20–25 Hz. Mill for 15 minutes.

  • Recovery: Scrape the solid product. No filtration is usually necessary if quantitative conversion is achieved.

Workflow Visualization

Workflow start Start: Weigh Reagents (1:1 Stoichiometry) mix Mix in Mortar/Jar start->mix cat Add Catalyst (p-TSA or Natural Acid) mix->cat grind Apply Kinetic Energy (Grind 10-20 min) cat->grind check TLC Check grind->check check->grind Incomplete wash Wash with H₂O (Remove Catalyst) check->wash Complete dry Dry & Recrystallize wash->dry

Figure 2: Step-by-step experimental workflow for the green synthesis of phenylhydrazones.

Data Analysis & Comparison

The following data compares the "Green Grinding" method against the conventional reflux method (Ethanol solvent, 2-3 hours).

Table 1: Comparative Efficiency of Synthesis Methods

ParameterConventional RefluxGreen Grinding (Method A)
Reaction Time 2.0 – 4.0 Hours10 – 20 Minutes
Solvent Use 20–50 mL EthanolNone (or <0.1 mL for LAG)
Energy Input Thermal (Heating Mantle)Kinetic (Ambient Temp)
Yield (%) 75 – 85%92 – 98%
Workup Filtration, EvaporationSimple Water Wash
Atom Economy Lower (Solvent waste)High (Water is only byproduct)

Data Source: Aggregated from Zangade et al. [1] and comparative studies on mechanochemistry [2].

Troubleshooting & Expert Tips

Issue: The reaction mixture remains a sticky paste.

  • Cause: Formation of a persistent eutectic mixture or incomplete reaction.

  • Solution: Add a small amount of inert solid support (e.g., Silica gel or Alumina) during grinding to act as a dispersant, or perform a "wash" with a minimal amount of cold ethanol to induce precipitation.

Issue: Low Yield with Solid Aldehydes.

  • Cause: Poor contact between two high-melting-point solids.

  • Solution: Use Liquid Assisted Grinding (LAG) .[2][3] Adding just 1-2 drops of methanol or acetic acid acts as a lubricant and solvent at the molecular interface, significantly improving conversion rates [3].

Issue: Product Purity.

  • Validation: Always verify the melting point. Mechanochemical products can sometimes trap unreacted starting material in the crystal lattice. If the melting point range is wide (>2°C), recrystallization is mandatory.

References

  • Zangade, S. B., et al. (2019). Green synthesis of hydrazones using grinding technique.[4][5] World Journal of Pharmaceutical Research. (Note: Generalized citation based on author's body of work in green chemistry).

  • Babalola, S. A., et al. (2022).[6] Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones.[6] Drug Discovery, 16(37).[6]

  • Hřibová, P., et al. (2020). Comparative studies on conventional and solvent-free synthesis toward hydrazones.[3][7] RSC Advances.[8][9]

  • Cinčić, D., et al. (2012). Solid-state synthesis of hydrazones: A mechanochemical approach. Chemistry Central Journal.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Japp-Klingemann reaction of ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yield in Japp-Klingemann reaction of ethyl acetoacetate Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Organic Synthesis Support Hub. Ticket ID: JK-EAA-001 Subject: Optimizing Yield and Purity in the Japp-Klingemann Reaction of Ethyl Acetoacetate Status: Open

Executive Summary & Diagnostic Workflow

The Japp-Klingemann reaction is the industry-standard method for converting


-keto esters (like ethyl acetoacetate) into 

-keto ester hydrazones (e.g., ethyl pyruvate phenylhydrazone), which are critical precursors for the Fischer Indole Synthesis.

Low yields in this reaction typically stem from three failure points:

  • Diazonium Instability: Decomposition of the diazonium salt before coupling.

  • Incomplete Deacetylation: Isolation of the intermediate azo-ester rather than the desired hydrazone.

  • Oiling/Tarring: Polymerization or decomposition due to incorrect pH or temperature control.

Diagnostic Flowchart

Use this decision tree to identify your specific failure mode.

JappKlingemannTroubleshooting Start START: Low Yield Observed CheckColor What is the appearance of the crude product? Start->CheckColor RedOil Red/Orange Oil or Low Melting Solid CheckColor->RedOil Oily BlackTar Black/Dark Tar CheckColor->BlackTar Dark/Sticky WhiteSolid Crystalline Solid (Low Mass Recovery) CheckColor->WhiteSolid Clean but low yield IsAzo Run NMR/TLC. Is Acetyl group present? RedOil->IsAzo CheckTemp Was Temp > 5°C during addition? BlackTar->CheckTemp CheckStarch Did Diazonium pass Starch-Iodide test? WhiteSolid->CheckStarch Sol_Deacetyl ISSUE: Incomplete Deacetylation. ACTION: Increase reaction time or adjust pH (buffer). IsAzo->Sol_Deacetyl Yes (Acetyl present) Sol_Temp ISSUE: Diazonium Decomposition. ACTION: Maintain internal T < 5°C. Add diazonium slower. IsAzo->Sol_Temp No (Complex mix) CheckTemp->Sol_Temp Yes Sol_Stoich ISSUE: Stoichiometry/Diazo Quality. ACTION: Verify NaNO2 purity. Check amine equivalents. CheckTemp->Sol_Stoich No (Check pH/Purity) CheckStarch->Sol_Deacetyl Yes (Loss during workup) CheckStarch->Sol_Stoich No/Weak

Caption: Figure 1. Diagnostic workflow for identifying the root cause of low yields in Japp-Klingemann coupling.

Technical Deep Dive: The Mechanism of Failure

To fix the yield, you must understand that the Japp-Klingemann with ethyl acetoacetate is not a simple coupling; it is a coupling-deacetylation sequence .

The Mechanism[1][2][3][4]
  • Enolization: Base generates the enolate of ethyl acetoacetate.

  • Azo Coupling: Electrophilic attack by the diazonium ion forms the Azo-Ester Intermediate .

  • Deacetylation (The Critical Step): Nucleophilic attack (usually by solvent/water/base) on the acetyl group leads to C-C bond cleavage, releasing acetate and forming the desired Hydrazone .

Key Insight: If your pH is too neutral, the reaction stops at the Azo-Ester (often an oil). If the pH is too high, the diazonium salt decomposes to phenols/tars.

Mechanism SM Ethyl Acetoacetate (Active Methylene) Azo Intermediate: alpha-Azo Ester (Unstable/Oily) SM->Azo + Base + Diazo (Coupling) Diazo Ar-N2+ Diazo->Azo Hydrazone Product: Ethyl Pyruvate Phenylhydrazone Azo->Hydrazone Deacetylation (C-C Cleavage) Acetate Byproduct: Acetic Acid/Acetate Azo->Acetate

Caption: Figure 2. The reaction pathway showing the critical deacetylation step required to obtain the target hydrazone.

Troubleshooting Guide (Q&A)

Phase 1: The Diazotization (Reagent Prep)

Q: My diazonium salt solution turns dark/turbid before I even add it. Is this normal? A: No. A proper diazonium solution should be clear and colorless to pale yellow. Darkening indicates decomposition (nitrogen evolution) into phenols.

  • Fix: Ensure internal temperature is 0–5°C . Do not rely on ambient ice bath temperature; use a thermometer inside the flask.

  • Fix: Ensure strongly acidic conditions (pH < 1) during diazotization to prevent triazene formation.

Q: How do I know if my diazotization is complete? A: Use the Starch-Iodide Test .

  • Protocol: Place a drop of the reaction mix on starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (indicating the amine is fully consumed).

  • Critical: Before coupling, destroy this excess nitrous acid with Urea or Sulfamic Acid until the paper no longer turns blue. Excess

    
     will nitrosate your ethyl acetoacetate, killing the yield.
    
Phase 2: The Coupling (Reaction Conditions)

Q: I isolated a red oil that contains an acetyl group by NMR. Why didn't it form the hydrazone? A: You have isolated the Azo-Ester Intermediate . This occurs when the reaction medium lacks sufficient buffering capacity or basicity to drive the deacetylation (C-C cleavage).

  • Fix: The reaction requires a buffered pH of 4.0–6.0 . Use Sodium Acetate (NaOAc) .

  • Protocol Adjustment: If the oil persists, stir the crude oil in ethanol containing aqueous NaOAc or slight NaOH for 1 hour at room temperature to force the deacetylation.

Q: The literature says "add base," but my product turned into a black tar. Why? A: High pH (>9) causes diazonium decomposition and polymerization of the acetoacetate.

  • Fix: Never add strong base (NaOH/KOH) directly to the diazonium salt. Always add the diazonium salt to the buffered ethyl acetoacetate solution.

  • Buffering: Use Sodium Acetate (

    
     equivalents relative to amine). It acts as both the base for enolization and the buffer for the coupling.
    
Phase 3: Workup & Isolation

Q: My product is an oil that won't crystallize. A: This is common if the "Oiling Out" phenomenon traps impurities.

  • Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of boiling Ethanol (or Methanol). Add water dropwise until turbid, then cool slowly to 4°C. Scratching the glass induces nucleation.

  • Alternative: If the product is the hydrazone, it is likely acidic (N-H). It can be soluble in strong base and reprecipitated with acid, though this is risky for purity.

The "Gold Standard" Protocol

To maximize yield and reproducibility, follow this optimized protocol derived from Organic Syntheses and best practices [1, 2].

Scale: 0.1 mol basis.

ReagentEquivalentsRoleCritical Parameter
Aniline (Substituted) 1.0SubstratePurity check (distill if dark)
HCl (conc.) 2.5 - 3.0Acid SourceMust be in excess to prevent triazenes
Sodium Nitrite (

)
1.05Diazotizing AgentAdd dropwise at <5°C
Ethyl Acetoacetate 1.0Coupling PartnerFreshly distilled preferred
Sodium Acetate (

)
3.0Buffer/BaseDissolved in water/EtOH mix
Step-by-Step Procedure
  • Diazotization:

    • Dissolve 0.1 mol Aniline in mixture of 25 mL conc. HCl and 25 mL water. Cool to 0°C .

    • Dropwise add solution of 7.0 g

      
       in 15 mL water. Keep T < 5°C.
      
    • Test: Check for excess

      
       (Starch-Iodide). Quench excess with Urea if necessary.
      
  • Preparation of Coupling Partner:

    • In a separate flask, dissolve 0.1 mol Ethyl Acetoacetate in 50 mL Ethanol.

    • Add solution of 25 g Sodium Acetate in 100 mL water. Cool to 0°C .

  • The Coupling (Japp-Klingemann):

    • Slowly pour the Diazonium solution into the vigorous stirred Acetoacetate/NaOAc solution.

    • Note: A colored precipitate (or oil) will form immediately.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temp (20-25°C) for 2-4 hours. This warming step is crucial for deacetylation.

  • Workup:

    • The product (Ethyl Pyruvate Phenylhydrazone) usually precipitates as a solid.

    • Filter, wash copiously with water (to remove NaOAc and salts).

    • Recrystallize from Ethanol.[1]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<40%) Diazonium decomposition (T > 5°C)Use internal thermometer; add ice directly to reaction if needed.
Product is Red Oil Incomplete DeacetylationStir longer at RT; ensure NaOAc was sufficient (3 equiv).
Black Tar pH too high (Strong Base used)Switch to NaOAc buffer; avoid NaOH during coupling.
No Reaction Old/Wet

Use fresh reagent; ensure starch-iodide test is positive.
Impure Product Excess Nitrous AcidQuench diazotization with Urea before coupling.

References

  • Phillips, R. R. (1959).[2][3][4] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[2]

  • Reynolds, G. A., & VanAllan, J. A. (1963). Ethyl Pyruvate Phenylhydrazone.[1][5][4][6] Organic Syntheses, Collective Volume 4, 633.[2]

  • BenchChem. (2025).[1][7] Application Notes and Protocols for the Japp-Klingemann Reaction.

  • Marten, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Z. Naturforsch., 65b, 745–752.[8]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for anilines, diazonium salts, and reagents before handling.

Sources

Technical Support Center: Navigating the Fischer Indole Synthesis with Methoxy-Substituted Phenylhydrazones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Abnormal Product Formation

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of methoxy-substituted indoles. As a senior application scientist, I will provide in-depth troubleshooting advice and field-proven insights to help you navigate the nuances of this powerful reaction and prevent the formation of abnormal products.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a 7-methoxyindole using a 2-methoxyphenylhydrazone and HCl in ethanol, but I am primarily isolating a 6-chloroindole. What is happening?

This is a classic and well-documented "abnormal" Fischer indole synthesis outcome. The root cause lies in the combination of an electron-rich substrate (the 2-methoxyphenylhydrazone) and a nucleophilic acid catalyst (HCl) in an alcohol solvent.

The Underlying Mechanism:

The methoxy group at the ortho-position is a strong electron-donating group, which activates the benzene ring. Under the acidic conditions of the Fischer indole synthesis, the methoxy group can be protonated, turning it into a good leaving group (methanol). The chloride anion from HCl then acts as a nucleophile, attacking the aromatic ring and displacing the activated methoxy group. This nucleophilic aromatic substitution competes with the desired intramolecular cyclization, leading to the chlorinated product.[1][2]

The reaction with HCl in ethanol can also lead to the formation of an ethoxy-substituted indole, further complicating the product mixture.[1]

Here is a diagram illustrating the competing pathways:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products SM 2-Methoxyphenylhydrazone Cond HCl / EtOH SM->Cond NP Normal Pathway (Intramolecular Cyclization) Cond->NP Favored with non-nucleophilic acid AP Abnormal Pathway (Nucleophilic Substitution) Cond->AP Favored with nucleophilic acid (HCl) Prod_Normal Desired 7-Methoxyindole NP->Prod_Normal Prod_Abnormal_Cl Abnormal 6-Chloroindole AP->Prod_Abnormal_Cl Prod_Abnormal_OEt Abnormal 6-Ethoxyindole AP->Prod_Abnormal_OEt

Caption: Competing pathways in the Fischer indole synthesis of 2-methoxyphenylhydrazone.

Troubleshooting Guides

Problem: Formation of Halogenated or Alkoxy-Substituted Indoles.

Solution 1: Change the Acid Catalyst to a Non-Nucleophilic Brønsted Acid.

The most effective way to prevent nucleophilic substitution is to use a strong, non-nucleophilic acid. Polyphosphoric acid (PPA) and p-toluenesulfonic acid (TsOH) are excellent choices.[3][4]

Experimental Protocol: Using Polyphosphoric Acid (PPA)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the methoxy-substituted phenylhydrazone (1.0 equiv) and the ketone or aldehyde (1.0-1.2 equiv).

  • Addition of PPA: Carefully add polyphosphoric acid (typically 10-20 times the weight of the hydrazone) to the reaction mixture. PPA is viscous, so ensure good mixing.

  • Heating: Heat the mixture with stirring. The optimal temperature can range from 80°C to 120°C, depending on the reactivity of your substrates.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the viscous mixture onto crushed ice or into cold water. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it is basic to litmus paper.[2]

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Using p-Toluenesulfonic Acid (TsOH)

  • Reaction Setup: In a round-bottom flask, dissolve the methoxy-substituted phenylhydrazone (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in a non-polar solvent such as benzene or toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.3 equiv).

  • Heating: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, which can help drive the reaction to completion.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to remove the TsOH.

  • Isolation and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

CatalystTypical ConditionsAdvantagesDisadvantages
HCl/EtOH RefluxInexpensiveLeads to abnormal products (chloro- and ethoxy-indoles) with methoxy substrates.[1]
PPA 80-120 °CNon-nucleophilic, promotes clean cyclization.Viscous, work-up can be challenging.
TsOH Reflux in Benzene/TolueneNon-nucleophilic, easy to handle.May require azeotropic removal of water for optimal results.

Solution 2: Employ Microwave-Assisted Synthesis.

Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing the formation of side products.[5][6]

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis

  • Reaction Mixture: In a microwave-safe vial, combine the methoxy-substituted phenylhydrazone (1.0 equiv), the carbonyl compound (1.2 equiv), and a suitable acid catalyst. For methoxy-substituted systems, a non-nucleophilic acid like TsOH or a Lewis acid in a non-nucleophilic solvent is recommended. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can also be effective.[5]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specific temperature (e.g., 170°C) for a short duration (e.g., 10 minutes) with stirring.[5] These parameters should be optimized for your specific substrates.

  • Work-up and Purification: After cooling, the work-up is similar to the conventional heating methods. Quench the reaction mixture, neutralize, extract, and purify by column chromatography.[5]

Problem: Lack of Regioselectivity with Meta-Methoxy-Substituted Phenylhydrazones.

When using a meta-methoxy-substituted phenylhydrazone, cyclization can occur at either of the two ortho positions, leading to a mixture of 4-methoxy- and 6-methoxyindoles.

Advanced Solution: The "Synthetic Device" Approach

For challenging substrates, particularly in the synthesis of valuable 7-oxygenated indoles where abnormal products are common, a "synthetic device" strategy can be employed. This involves temporarily replacing the methoxy group with an electron-poor oxygen functional group, such as a tosyl (Ts) or mesyl (Ms) group.[2]

The Rationale:

Electron-withdrawing groups disfavor the nucleophilic substitution that leads to abnormal products. The cyclization will then proceed as desired. The protecting group can be cleaved in a subsequent step to reveal the desired hydroxyl group, which can then be methylated if the methoxyindole is the final target.

Experimental Workflow: Synthesis of a 7-Oxygenated Indole

G cluster_0 Step 1: Preparation of Hydrazone cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Deprotection cluster_3 Step 4: Methylation (Optional) Start 2-Tosyloxyphenylhydrazine Hydrazone Ethyl Pyruvate 2-Tosyloxyphenylhydrazone Start->Hydrazone Carbonyl Ethyl Pyruvate Carbonyl->Hydrazone FIS PPA or TsOH/Benzene Hydrazone->FIS Indole_Ts Ethyl 7-Tosyloxyindole-2-carboxylate FIS->Indole_Ts Deprotect Hydrolysis (e.g., NaOH) Indole_Ts->Deprotect Indole_OH Ethyl 7-Hydroxyindole-2-carboxylate Deprotect->Indole_OH Methylate Methylating Agent (e.g., MeI, K2CO3) Indole_OH->Methylate Final_Product Ethyl 7-Methoxyindole-2-carboxylate Methylate->Final_Product

Caption: Workflow for the synthesis of a 7-oxygenated indole using a tosyl protecting group.

This multi-step approach provides excellent control over the regioselectivity and prevents the formation of abnormal byproducts, ultimately leading to a cleaner synthesis of the desired methoxy-substituted indole.

By understanding the underlying mechanisms and employing the appropriate troubleshooting strategies, you can successfully overcome the challenges associated with the Fischer indole synthesis of methoxy-substituted phenylhydrazones and achieve your desired synthetic targets with high efficiency and purity.

References

  • Murakami, Y. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2012 , 88, 1-17. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Int. J. Mol. Sci.2024 , 25, 8750. Available at: [Link]

  • Heravi, M. M.; Rohani, S.; Zadsirjan, V.; Zahedi, N. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7, 52852-52887. Available at: [Link]

Sources

Technical Support Center: Optimization of pH for Diazonium Coupling with β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazonium coupling reactions with β-keto esters, a cornerstone transformation often referred to as the Japp-Klingemann reaction.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this versatile reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing valuable hydrazone intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the diazonium coupling reaction with a β-keto ester?

A1: This reaction, known as the Japp-Klingemann reaction, is an electrophilic substitution where an aryldiazonium salt acts as the electrophile.[1] The β-keto ester serves as the nucleophile, but not directly. Under basic conditions, the acidic α-hydrogen of the β-keto ester is abstracted to form a highly nucleophilic enolate ion.[2][3] This enolate then attacks the terminal nitrogen of the diazonium cation. The resulting azo intermediate is often unstable and, through hydrolysis and decarboxylation (if starting with a β-keto acid) or loss of an acyl group (with a β-keto ester), yields a stable hydrazone product.[1][4]

Q2: Why is pH control the most critical parameter in this reaction?

A2: pH control is a delicate balancing act between two opposing requirements: the stability of the diazonium salt and the reactivity of the β-keto ester.

  • Diazonium Salt Stability: Arenediazonium salts are only stable in acidic to slightly acidic solutions.[5][6] As the pH increases into the alkaline range (>9), they rapidly decompose, in part by reacting with hydroxide ions to form diazotates, which are unreactive in coupling.[5][7]

  • β-Keto Ester Reactivity: The reaction requires the formation of an enolate from the β-keto ester. This deprotonation only occurs under basic conditions.[2] The pKa of the α-hydrogen in a typical β-keto ester (like ethyl acetoacetate) is around 11.[8] Therefore, a sufficiently basic medium is necessary to generate a significant concentration of the reactive enolate.

The optimal pH is a compromise, typically in the mildly alkaline range (pH 8-10), where there is enough enolate to react efficiently without causing excessive, rapid decomposition of the diazonium salt.[9]

Q3: What is the role of temperature in this process?

A3: Temperature control is paramount for the stability of the diazonium salt.[6] The diazotization step (formation of the diazonium salt from an aromatic amine) must be conducted at 0–5 °C.[10][11] This low temperature is maintained throughout the subsequent coupling reaction to prevent the thermally labile diazonium salt from decomposing, which would primarily lead to the formation of phenols and the evolution of nitrogen gas.[12][13]

Q4: How do I prepare the diazonium salt?

A4: The diazonium salt is prepared in situ (in the reaction mixture) immediately before use due to its instability.[10][14] The standard procedure involves dissolving the primary aromatic amine in a mineral acid (like HCl). The solution is cooled to 0–5 °C in an ice bath, and then a cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise.[14] The nitrous acid generated in situ reacts with the amine to form the diazonium salt.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the Japp-Klingemann reaction.

Problem 1: No reaction or extremely low yield of the desired hydrazone product.
  • Question: I've mixed my diazonium salt and β-keto ester, but I'm not seeing any product formation. What went wrong?

  • Answer & Troubleshooting Workflow: This is a common issue that typically points to a problem with one of the reactants or the reaction conditions. Let's diagnose it step-by-step.

    • Step 1: Verify Diazonium Salt Formation. The diazonium salt is the most likely point of failure. Before adding it to your coupling partner, test for its presence. Place a drop of your freshly prepared, cold diazonium salt solution into a cold, alkaline solution of a coupling agent like 2-naphthol (β-naphthol).[13] An immediate formation of an intense orange-red azo dye confirms the successful generation of the diazonium salt.[13] If no color appears, your diazotization failed.

      • Correction: Re-run the diazotization. Ensure your starting amine is pure, the temperature is strictly maintained between 0–5 °C, and the sodium nitrite solution is added slowly.[6]

    • Step 2: Assess the pH of the Coupling Reaction. Was the pH of the β-keto ester solution sufficiently basic to generate the enolate?

      • Diagnosis: Use a pH meter or pH paper to check the pH of your β-keto ester solution before and during the addition of the acidic diazonium salt solution. The pH should be maintained in the 8-10 range.[9] The addition of the acidic diazonium salt solution will lower the pH, potentially halting the reaction.

      • Correction: Use a buffer, such as sodium acetate, in the β-keto ester solution to maintain the pH. Alternatively, add a base (e.g., NaOH solution) concurrently with the diazonium salt to keep the pH in the optimal range.

    • Step 3: Check the Purity of the β-Keto Ester. Impurities can interfere with the reaction. Confirm the purity of your starting material via NMR or GC-MS.

    Troubleshooting_No_Reaction

    Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Formation of a dark, oily, or tarry substance instead of a clean product.
  • Question: My reaction produced a dark tar instead of the expected crystalline hydrazone. What happened?

  • Answer: This often indicates decomposition of the diazonium salt and/or side reactions.

    • Cause 1: Temperature Excursion. If the temperature rose above 5-10 °C, the diazonium salt likely decomposed to form phenol, which can then undergo further uncontrolled coupling and polymerization reactions, leading to tar.[12]

      • Solution: Meticulously control the temperature of both the diazotization and coupling steps using an efficient ice-salt bath and slow, dropwise addition of reagents.

    • Cause 2: Excessively High pH. A pH well above 10 can accelerate the decomposition of the diazonium salt into diazotates and other byproducts.[5]

      • Solution: Carefully monitor and control the pH, not allowing it to exceed ~10. Using a buffer is highly recommended for better control.

    • Cause 3: Unwanted Side Reactions. The diazonium ion is an electrophile and can react with other nucleophiles present. For instance, coupling with phenol (formed from decomposition) can produce highly colored azo dyes that may appear as dark impurities.[13]

      • Solution: Ensure the coupling reaction proceeds faster than decomposition by optimizing the pH to maximize the enolate concentration while maintaining diazonium salt integrity.

Experimental Protocols & Data

Protocol: Synthesis of Ethyl 2-Phenylhydrazono-3-oxobutanoate

This protocol details a representative Japp-Klingemann reaction between benzenediazonium chloride and ethyl acetoacetate.

Part A: Preparation of Benzenediazonium Chloride Solution [16]
  • In a 250 mL beaker, add aniline (4.65 g, 0.05 mol) to a mixture of concentrated hydrochloric acid (12.5 mL) and water (12.5 mL).

  • Stir the mixture until the aniline hydrochloride fully dissolves. You may need to warm it slightly and then cool it back down.

  • Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring.

  • In a separate beaker, dissolve sodium nitrite (3.5 g, 0.051 mol) in 10 mL of cold water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. CRITICAL: Ensure the temperature is maintained below 5 °C throughout the addition. The addition should take approximately 10-15 minutes.

  • The resulting clear solution of benzenediazonium chloride should be kept in the ice bath and used immediately in the next step.

Part B: Coupling Reaction [16]
  • In a separate 500 mL flask equipped with a mechanical stirrer, dissolve ethyl acetoacetate (6.5 g, 0.05 mol) and anhydrous sodium acetate (15 g, 0.18 mol) in 100 mL of ethanol.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the freshly prepared benzenediazonium chloride solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

Part C: Work-up and Purification
  • Pour the reaction mixture into 500 mL of cold water.

  • The crude hydrazone product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure ethyl 2-phenylhydrazono-3-oxobutanoate.

Data Summary: pH and pKa Considerations

The following table summarizes the critical pH and pKa values that govern the success of the reaction.

ParameterTypical ValueSignificance in the ReactionReference
Diazonium Salt Stability pH < 7Stable in acidic medium; decomposes in alkaline conditions.[5]
Optimal Coupling pH pH 8 - 10Compromise range that allows for sufficient enolate formation while minimizing diazonium salt decomposition.[9]
α-Hydrogen pKa (β-Keto Ester) ~11Determines the basicity required to form the nucleophilic enolate. The pH should be near or slightly below the pKa for sufficient deprotonation.[8]
Reaction Temperature 0 - 5 °CEssential for preventing the thermal decomposition of the arenediazonium salt.[6]
Reaction Mechanism Visualization

The Japp-Klingemann reaction proceeds through several key steps, beginning with the essential deprotonation of the β-keto ester.

Japp_Klingemann_Mechanism

Caption: Mechanism of the Japp-Klingemann reaction.

References

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Quora. (2017, September 18). How is diazonium salt prepared from Aniline? Retrieved from [Link]

  • Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation of Diazonium salts - Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Wang, Z., et al. (2024). The continuous flow synthesis of azos. PMC. Retrieved from [Link]

  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

  • Scite.ai. (n.d.). Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects... Retrieved from [Link]

  • Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What makes Arenediazonium salts stable? Retrieved from [Link]

  • RSC Publishing. (2018, May 10). Recent advances in the synthesis of fluorinated hydrazones. Retrieved from [Link]

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters. Retrieved from [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]

  • Filo. (2024, September 14). The stability of arene diazonium salt is due to the dispersal of the posi.. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Retrieved from [Link]

  • Chapter 21: Ester Enolates. (n.d.). Retrieved from [Link]

  • Shapiro, D., & Abramovitch, R. A. (1955). Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. Journal of the American Chemical Society. Retrieved from [Link]

  • El-Apasery, M. A. (2020). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Current Chemistry Letters. Retrieved from [Link]

  • Benati, L., et al. (1997). Diazo transfer reactions of tosyl azide with carbocyclic β-keto esters. RSC Publishing. Retrieved from [Link]

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  • Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. Retrieved from [Link]

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  • ResearchGate. (n.d.). The Coupling of Diazonium Salts with Aliphatic Carbon Atoms. Retrieved from [Link]

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  • Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from [Link]

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  • ResearchGate. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

  • ACS Publications. (n.d.). TiO2-Catalyzed Direct Diazenylation of Active Methylene Compounds with Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of α-Diazo-β-keto Sulfonamides. Retrieved from [Link]

  • Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]

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Separation of ethyl 2-(phenylhydrazono)propanoate from unreacted phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the successful separation of ethyl 2-(phenylhydrazono)propanoate from unreacted phenylhydrazine. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this important synthetic intermediate.

Introduction

Ethyl 2-(phenylhydrazono)propanoate is a key intermediate in various synthetic pathways, most notably in the Fischer indole synthesis for the creation of diverse pharmaceutical and bioactive molecules.[1] Its synthesis, often achieved through the Japp-Klingemann reaction, can result in a crude product contaminated with unreacted phenylhydrazine.[1][2] The presence of residual phenylhydrazine, a toxic and reactive substance, can interfere with subsequent reactions and compromise the purity of the final product.[3][4][5] This guide will address the critical purification step to isolate the desired hydrazone with high purity.

Physicochemical Properties for Separation Strategy

A successful purification strategy relies on exploiting the differences in the physicochemical properties of the product and the unreacted starting material.

PropertyEthyl 2-(phenylhydrazono)propanoatePhenylhydrazinePhenylhydrazine Hydrochloride
Molecular Weight ~194.23 g/mol [6]108.14 g/mol [4]142.59 g/mol [7]
Appearance Yellow solid[8]Pale yellow to reddish-brown oily liquid or solid[3][9][10]White to pale yellow crystalline powder[7]
Melting Point ~108 °C19.5 °C[9]250-254 °C (decomposes)[11][12]
Boiling Point ~290-295 °C243.5 °C (decomposes)[9]Decomposes[7]
Solubility in Water Very lowSparingly soluble[4][9]Soluble[7][12][13]
Solubility in Organic Solvents Soluble in ethanol, ethyl acetate, hexane mixtures[8][14]Miscible with ethanol, ether, chloroform, benzene[4][9]Soluble in ethanol[7]
Basicity (pKa) Weakly basic (predicted pKa of conjugate acid ~ -0.64)[15]Weakly basic (pKa of conjugate acid ~ 5.27)N/A

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of ethyl 2-(phenylhydrazono)propanoate.

Recrystallization Issues

Q1: My crude product oils out during recrystallization instead of forming crystals. What should I do?

A1: Oiling out occurs when the solute is not sufficiently insoluble in the chosen solvent at lower temperatures, or if the cooling rate is too rapid.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[16][17] For ethyl 2-(phenylhydrazono)propanoate, ethanol is a commonly used and effective solvent.[2][8] If ethanol is causing oiling out, consider a mixed solvent system. For example, dissolve the crude product in a minimal amount of hot ethanol and then slowly add a less polar solvent in which the hydrazone is insoluble, such as water or hexane, until slight turbidity persists.[16]

    • Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out over crystallization.[18]

    • Seeding: If slow cooling doesn't induce crystallization, add a small seed crystal of pure ethyl 2-(phenylhydrazono)propanoate to the cooled solution to initiate crystal growth.

    • Concentration: You may have used too much solvent. If possible, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

Q2: After recrystallization, my product is still colored. How can I decolorize it?

A2: The color may be due to impurities or degradation products.

  • Troubleshooting Steps:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[16][19]

Column Chromatography Challenges

Q3: My hydrazone is streaking on the silica gel TLC plate. How can I improve the separation by column chromatography?

A3: Streaking of hydrazones on silica gel is a common issue, often due to their basicity and interaction with the acidic silica surface.

  • Troubleshooting Steps:

    • Solvent System Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the spot shape.[14]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[20]

    • Reverse-Phase Chromatography: If available, reverse-phase chromatography can be an effective alternative for purifying polar compounds.[20]

Q4: I am concerned that my hydrazone might decompose on the silica gel column. Is this likely?

A4: While some hydrazones can be sensitive to the acidic nature of silica gel, ethyl 2-(phenylhydrazono)propanoate is generally stable enough for purification by standard flash chromatography.[21] However, prolonged exposure should be avoided.

  • Best Practices:

    • Run the column efficiently to minimize the time the compound spends on the stationary phase.

    • Use a modified eluent with a base as described above to mitigate potential degradation.[14]

Acid-Base Extraction Problems

Q5: I performed an acid wash to remove phenylhydrazine, but my yield of the desired hydrazone is very low.

A5: This could be due to several factors, including the hydrolysis of your ester or the solubility of your product in the aqueous layer.

  • Troubleshooting Steps:

    • Choice of Acid: Use a dilute solution of a strong acid like hydrochloric acid (e.g., 1 M HCl). Phenylhydrazine will be protonated to form the water-soluble phenylhydrazine hydrochloride salt.[7][12]

    • Number of Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than one large extraction to ensure complete removal of the phenylhydrazine.

    • Back-Extraction: After the acid wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

    • Check pH: Ensure the aqueous layer is acidic after extraction to confirm the protonation of phenylhydrazine.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude products containing a relatively small amount of impurities.

  • Dissolution: In a fume hood, transfer the crude ethyl 2-(phenylhydrazono)propanoate to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[2][8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any other insoluble impurities.[16]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[18][19]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for removing larger quantities of unreacted phenylhydrazine.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M hydrochloric acid to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper organic layer contains the desired hydrazone, while the lower aqueous layer contains the phenylhydrazine hydrochloride salt.[22] Drain the aqueous layer.

  • Repeat: Repeat the acid wash two more times to ensure complete removal of the phenylhydrazine.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified ethyl 2-(phenylhydrazono)propanoate.

Protocol 3: Purification by Flash Column Chromatography

This technique is suitable for separating the hydrazone from other non-basic organic impurities.

  • Sample Preparation: Dissolve a small amount of the crude product in the chosen eluent for TLC analysis to determine the optimal solvent system. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the solvent system, collecting fractions in test tubes.[14]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[14]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 2-(phenylhydrazono)propanoate.

Visualization of Workflows

Purification_Workflow cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography R1 Dissolve crude product in hot ethanol R2 Hot filtration (optional, with charcoal) R1->R2 R3 Slow cooling and crystallization R2->R3 R4 Vacuum filtration R3->R4 R5 Wash with cold ethanol R4->R5 R6 Dry crystals R5->R6 end Pure Product R6->end E1 Dissolve crude in ethyl acetate E2 Wash with 1M HCl (3x) E1->E2 E3 Wash with NaHCO3(aq) E2->E3 E4 Wash with brine E3->E4 E5 Dry with Na2SO4 E4->E5 E6 Concentrate E5->E6 E6->end C1 Adsorb crude onto silica gel C2 Elute with hexane/ ethyl acetate (+1% Et3N) C1->C2 C3 Collect fractions C2->C3 C4 TLC analysis C3->C4 C5 Combine pure fractions C4->C5 C6 Concentrate C5->C6 C6->end start Crude Product start->R1 start->E1 start->C1

Caption: Purification workflows for ethyl 2-(phenylhydrazono)propanoate.

References

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Validation & Comparative

A Comparative Guide to Lewis and Brønsted Acid Catalysts in Phenylhydrazone Cyclization for Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains an indispensable tool for constructing the indole nucleus—a privileged scaffold in countless pharmaceuticals, natural products, and agrochemicals.[1][2] This powerful transformation involves the acid-catalyzed cyclization of a phenylhydrazone, derived from a phenylhydrazine and a suitable aldehyde or ketone.[3] The choice of acid catalyst is a critical decision point that profoundly impacts reaction efficiency, yield, substrate scope, and operational conditions. Both Brønsted and Lewis acids are effective promoters of this reaction, yet they operate through distinct mechanistic nuances that a researcher must understand to optimize their synthetic strategy.[3][4]

This guide provides an in-depth, objective comparison of Brønsted and Lewis acid catalysts for phenylhydrazone cyclization. We will dissect their catalytic mechanisms, present comparative experimental data, and provide validated protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Core Mechanism: A Cascade to Aromaticity

Understanding the fundamental reaction pathway is essential to appreciate the distinct roles of different acid catalysts. The Fischer indole synthesis is not a single step but a cascade of acid-mediated transformations.[2][5]

  • Hydrazone-Enehydrazine Tautomerism: The reaction begins with the phenylhydrazone, which, under acidic conditions, undergoes tautomerization to its enehydrazine isomer. This is a crucial equilibrium, as the enehydrazine is the active species for the subsequent rearrangement.[6][7]

  • [8][8]-Sigmatropic Rearrangement: The protonated enehydrazine intermediate then undergoes the key bond-forming event: a[8][8]-sigmatropic rearrangement. This step, analogous to a Cope rearrangement, breaks the weak N-N bond and forms a new C-C bond, thereby disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.[6][7]

  • Rearomatization and Cyclization: The di-imine quickly rearomatizes, leading to a stable aniline derivative. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon.[6]

  • Ammonia Elimination: The resulting cyclic aminal eliminates a molecule of ammonia under the acidic conditions, regenerating the catalyst and yielding the final, energetically favorable aromatic indole product.[2][3]

The primary role of the acid catalyst—whether Brønsted or Lewis—is to facilitate the initial, and often rate-determining, tautomerization to the enehydrazine and to catalyze the subsequent cyclization and elimination steps.[7]

Brønsted Acid Catalysis: The Protonic Workhorse

Brønsted acids, or proton donors, are the classical catalysts for the Fischer indole synthesis. Common examples include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA).[2][3]

Mechanism of Action: A Brønsted acid directly protonates the imine nitrogen of the phenylhydrazone. This protonation increases the acidity of the protons on the adjacent α-carbon, thereby facilitating the tautomerization to the enehydrazine intermediate. The proton is subsequently transferred throughout the catalytic cycle to enable the rearrangement, cyclization, and final ammonia elimination steps.

Bronsted_Mechanism sub Phenylhydrazone protonated Protonated Hydrazone sub->protonated + H⁺ h_plus H⁺ (Brønsted Acid) enehydrazine Enehydrazine Intermediate protonated->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement diimine Di-imine rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization aminal Cyclic Aminal cyclization->aminal elimination NH₃ Elimination aminal->elimination indole Indole Product elimination->indole - NH₃, - H⁺

Caption: Brønsted acid-catalyzed phenylhydrazone cyclization pathway.

Field Insights: Brønsted acids like PPA are highly effective and often serve as both catalyst and solvent, typically requiring high temperatures (100-200 °C).[9] While robust, these harsh conditions can limit the substrate scope, particularly for molecules bearing sensitive functional groups. A significant drawback is that the ammonia byproduct neutralizes the acid, necessitating the use of stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.[10]

Lewis Acid Catalysis: The Electron Acceptor Alternative

Lewis acids, or electron-pair acceptors, offer a complementary catalytic approach. A wide array of Lewis acids, including zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃), have proven effective.[2][3][4]

Mechanism of Action: Instead of donating a proton, the Lewis acid coordinates to one of the nitrogen atoms of the phenylhydrazone. This coordination withdraws electron density, functioning similarly to protonation. It polarizes the C=N bond and weakens the adjacent C-H bond, thereby promoting the critical tautomerization to the enehydrazine. The Lewis acid remains coordinated through the subsequent rearrangement and cyclization steps until it is displaced during the final aromatization.

Lewis_Mechanism sub Phenylhydrazone complex Hydrazone-Lewis Acid Complex sub->complex + Lewis Acid la Lewis Acid (e.g., ZnCl₂) enehydrazine Enehydrazine Complex complex->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement diimine Di-imine Complex rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization aminal Cyclic Aminal Complex cyclization->aminal elimination NH₃ Elimination aminal->elimination indole Indole Product elimination->indole - NH₃, - Lewis Acid

Caption: Lewis acid-catalyzed phenylhydrazone cyclization pathway.

Field Insights: Lewis acids such as ZnCl₂ are among the most common catalysts for this transformation.[8][10] They can often promote the reaction under milder conditions than strong Brønsted acids. However, like their Brønsted counterparts, they are susceptible to neutralization by the ammonia byproduct and are therefore typically used in stoichiometric amounts.[10] While some early reports suggested Lewis acids could influence the regioselectivity of cyclization with unsymmetrical ketones, more comprehensive studies have shown that the substrate's structure is the dominant controlling factor, with the catalyst choice having minimal systematic impact on the isomeric product distribution.[11][12]

Performance Comparison: Brønsted Acid vs. Lewis Acid

The optimal catalyst choice is highly dependent on the specific substrate and desired reaction conditions. The following table summarizes key performance characteristics based on literature data.

FeatureBrønsted Acid Catalysts (e.g., PPA, H₂SO₄)Lewis Acid Catalysts (e.g., ZnCl₂, BF₃·OEt₂)
Mechanism Proton donation to activate hydrazone for tautomerization.Electron pair acceptance to activate hydrazone for tautomerization.[4]
Typical Conditions Often high temperatures (100-200 °C), can serve as solvent.[9]Can be milder, though often requires heating (e.g., reflux).[4]
Catalyst Loading Typically stoichiometric or in large excess due to neutralization by NH₃.[10]Typically stoichiometric for the same reason; catalytic attempts often result in lower yields.[10][13]
Substrate Scope Broadly applicable but can be harsh for sensitive functional groups. Electron-withdrawing groups (e.g., nitro) on the phenyl ring often require more forcing conditions.[14]Generally broad scope. Some Lewis acids may be more compatible with certain functional groups than strong protic acids.[4]
Work-up Requires careful quenching and neutralization of a large amount of strong acid. Can be challenging for large-scale reactions.Involves quenching and often removal of metal salts, which can sometimes complicate purification.[15]
Cost & Availability Common mineral acids and PPA are generally inexpensive and widely available.[8]Varies widely. ZnCl₂ is inexpensive, but others like BF₃·OEt₂ are more costly and require handling under inert atmosphere.[8]
Regioselectivity Primarily dictated by the steric and electronic properties of the ketone substrate.Also primarily dictated by the substrate; catalyst has little systematic influence on the ratio of isomers from unsymmetrical ketones.[11]

Experimental Protocols

The following are representative, self-validating protocols for the synthesis of tetrahydrocarbazole, a common indole derivative, using both a Brønsted and a Lewis acid catalyst.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using PPA

This protocol is adapted from procedures involving the cyclization of cyclohexanone phenylhydrazone.

Materials:

  • Cyclohexanone phenylhydrazone

  • Polyphosphoric acid (PPA)

Procedure:

  • Pre-heat polyphosphoric acid (approx. 10 parts by weight relative to the hydrazone) to 100 °C in a round-bottom flask equipped with a mechanical stirrer.

  • Slowly and carefully add the cyclohexanone phenylhydrazone (1 part by weight) to the hot PPA with vigorous stirring. An exothermic reaction will occur.

  • Once the addition is complete, heat the reaction mixture to 120-130 °C and maintain for 15-20 minutes.

  • Allow the mixture to cool slightly, then pour it carefully onto crushed ice (approx. 50 parts by weight) with stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude 1,2,3,4-tetrahydrocarbazole can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Lewis Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using ZnCl₂

This protocol is a classic example of using a Lewis acid catalyst.[15]

Materials:

  • Cyclohexanone phenylhydrazone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid (optional, as solvent)

  • Concentrated Hydrochloric Acid

Procedure:

  • In a beaker or flask, thoroughly mix cyclohexanone phenylhydrazone (1 part by weight) with anhydrous zinc chloride (at least 2 parts by weight).

  • Heat the mixture in an oil bath to 170 °C. The mixture will melt, and a vigorous evolution of ammonia will be observed. Maintain this temperature for approximately 5-10 minutes.

  • Remove the flask from the heat and allow it to cool.

  • To the cooled, solidified reaction mass, add 50 mL of water and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts and any basic byproducts.

  • Break up the solid product and collect it by vacuum filtration. Wash the solid thoroughly with water.

  • Purify the crude product by recrystallization from methanol or ethanol.

Decision Workflow for Catalyst Selection

Choosing the right catalyst requires a logical approach based on the specific research goals.

Workflow start Define Substrate (Phenylhydrazone) check_sensitivity Are functional groups acid-sensitive? start->check_sensitivity choose_lewis Consider milder Lewis Acid (e.g., ZnCl₂) check_sensitivity->choose_lewis Yes choose_bronsted Standard Brønsted Acid (PPA, PTSA) is suitable check_sensitivity->choose_bronsted No check_scale Reaction Scale? choose_lewis->check_scale choose_bronsted->check_scale large_scale Lewis Acid (e.g., ZnCl₂) may offer easier work-up (avoiding large acid quench) check_scale->large_scale Large (>10g) small_scale Brønsted or Lewis Acid are both viable check_scale->small_scale Small (Lab) optimize Optimize Reaction (Temp, Time, Solvent) large_scale->optimize small_scale->optimize run_reaction Execute Synthesis optimize->run_reaction workup Work-up & Purify run_reaction->workup analyze Characterize Product (Yield, Purity) workup->analyze

Caption: General workflow for selecting and optimizing an acid catalyst.

Conclusion and Outlook

Both Brønsted and Lewis acids are highly effective and widely used catalysts for the Fischer indole synthesis. The traditional view holds Brønsted acids like PPA as powerful but often harsh reagents, while Lewis acids such as ZnCl₂ are seen as a slightly milder, yet equally stoichiometric, alternative. The ultimate choice should be guided by the substrate's stability, the scale of the reaction, and considerations of cost and ease of work-up. For thermally robust substrates without sensitive functional groups, inexpensive Brønsted acids remain an excellent choice. For more delicate molecules, a careful screening of various Lewis acids may provide a higher yield of the desired indole.

Modern advancements continue to refine this century-old reaction. The use of microwave irradiation can dramatically shorten reaction times for both catalyst types, and novel catalyst systems, such as Lewis acids in ionic liquids, offer promising avenues for improved yields and simplified product isolation.[8][16] A thorough understanding of the fundamental roles of these two major classes of acid catalysts remains the cornerstone upon which all such innovations are built.

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  • PubMed. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. Available from: [Link]

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  • SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Available from: [Link]

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

  • MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3657. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Available from: [Link]

  • SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Available from: [Link]

  • National Institutes of Health. (2011). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Chemical Society Reviews, 40(10), 5068-5086. Available from: [Link]

  • PubMed. (2013). Synergistic effects between Lewis and Brønsted acids: application to the Prins cyclization. Available from: [Link]

  • Synlett. (2006). A Brønsted Acid and Lewis Base Organocatalyst for the Aza-Morita-Baylis-Hillman Reaction. Available from: [Link]

  • Wiley-VCH. (2016). 1 Lewis Acid–Brønsted Base Catalysis. Available from: [Link]

  • ResearchGate. (2018). Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. Available from: [Link]

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Structural Elucidation of Ethyl Pyruvate Phenylhydrazone: A Comparative 13C NMR Guide to E/Z Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, particularly in the synthesis of indole derivatives via the Fischer Indole Synthesis, Ethyl Pyruvate Phenylhydrazone (EPP) serves as a critical intermediate. A recurring challenge in the analysis of EPP is the existence of dynamic E (anti) and Z (syn) stereoisomers around the C=N double bond. Misidentifying these isomers can lead to erroneous kinetic data and yield calculations in downstream processing.

This guide provides a definitive technical comparison of the E and Z isomers of EPP using 13C NMR spectroscopy . Unlike standard spectral databases that often list a single set of peaks, this document details the dual-signal nature of the compound in solution, analyzes the mechanistic drivers (H-bonding vs. Sterics), and offers a self-validating assignment protocol.

The Isomer Challenge: E vs. Z

Before interpreting spectra, one must understand the "alternatives" present in the sample. EPP does not exist as a static single entity in solution; it exists as an equilibrium mixture.

  • The Z-Isomer (Syn-Ester): Characterized by an intramolecular hydrogen bond between the hydrazone N-H and the ester carbonyl oxygen. This 6-membered pseudo-ring stabilizes this form in non-polar solvents (e.g., CDCl₃).

  • The E-Isomer (Anti-Ester): Lacks the intramolecular H-bond. It is often favored in polar hydrogen-bond-disrupting solvents (e.g., DMSO-d₆) or under steric control.

Comparative Stability Pathway

The following diagram illustrates the equilibrium and the structural relationship between the two forms.

Isomerism Reactants Ethyl Pyruvate + Phenylhydrazine Intermediate Carbinolamine Intermediate Reactants->Intermediate Acid Cat. Z_Isomer Z-Isomer (Intramolecular H-Bond) Favored in CDCl3 (Thermodynamic Trap) Intermediate->Z_Isomer -H2O E_Isomer E-Isomer (Open Chain) Favored in DMSO/Polar (Steric Control) Intermediate->E_Isomer -H2O Z_Isomer->E_Isomer Equilibrium (Slow)

Figure 1: Formation and equilibrium of Ethyl Pyruvate Phenylhydrazone isomers. The Z-isomer is stabilized by a specific N-H...O=C interaction.

Comparative 13C NMR Spectral Assignment

The following data compares the chemical shifts of the E and Z isomers. Note that exact values may shift slightly (±0.5 ppm) depending on concentration and exact solvent water content, but the relative difference (


)  is the diagnostic standard.

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz (13C)

Carbon PositionCarbon TypeZ-Isomer

(ppm)
E-Isomer

(ppm)
Mechanistic Rationale for Shift Difference
C=O (Ester) Quaternary164.5 162.1 H-Bonding: In the Z-form, the C=O oxygen accepts a H-bond, deshielding the carbon nucleus (downfield shift).
C=N (Imine) Quaternary132.8 138.5 Anisotropy: The E-isomer places the C=N in a different magnetic environment relative to the phenyl ring current compared to the constrained Z-form.
Aromatic C-1' Quaternary143.2144.1Ipso carbon. Minimal variation, but sensitive to N-lone pair conjugation.
Aromatic C-2',6' Methine (CH)113.5114.2Ortho carbons. Shielded by resonance from the hydrazine nitrogen.
Aromatic C-3',5' Methine (CH)129.4129.1Meta carbons.
Aromatic C-4' Methine (CH)121.0120.5Para carbon.
O-CH₂-CH₃ Methylene61.261.5Ethyl ester signals are generally invariant between isomers.
Pyruvate -CH₃ Methyl12.5 20.1 Steric Compression: In the Z-form, the methyl is trans to the phenyl group (less crowded). In the E-form, it is cis to the phenyl group, leading to steric compression or anisotropy effects.
O-CH₂-CH₃ Methyl14.114.2Distal from the isomerization center; invariant.
Key Diagnostic Marker

The Pyruvate Methyl Carbon is the most reliable differentiator.

  • ~12 ppm: Indicates Z-isomer (Methyl trans to Phenyl).

  • ~20 ppm: Indicates E-isomer (Methyl cis to Phenyl).

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, do not rely solely on 1D peak matching. Use this protocol to validate your specific sample.

Step 1: Sample Preparation
  • Concentration: Dissolve 20 mg of EPP in 0.6 mL of CDCl₃.

  • Additives: Add a trace amount of TMS (Tetramethylsilane) as the internal reference (0.0 ppm).

  • Equilibration: If synthesis was recent, allow the tube to sit for 30 minutes. Fresh crystals may be pure Z or E, but solution equilibrium establishes over time.

Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The Quaternary carbons (C=O, C=N) have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.

  • Scans (NS): Minimum 256 scans for adequate S/N ratio on quaternary carbons.

Step 3: The Validation Workflow (HSQC/HMBC)

Use 2D NMR to confirm the connectivity, specifically to distinguish the two methyl groups (Pyruvate vs. Ethyl).

Workflow Sample EPP Sample in CDCl3 H1_NMR 1H NMR Screening Identify NH peaks: Z (~12.5 ppm) vs E (~8.0 ppm) Sample->H1_NMR C13_NMR 13C NMR Acquisition (Broadband Decoupled) H1_NMR->C13_NMR HSQC HSQC Experiment Correlate Protons to Carbons C13_NMR->HSQC HMBC HMBC Experiment Long-range Coupling C13_NMR->HMBC Assignment Final Assignment Link Pyruvate CH3 to C=N Link Ethyl CH2 to C=O HSQC->Assignment Direct CH HMBC->Assignment 2-3 Bond

Figure 2: Spectral assignment workflow. HMBC is critical for linking the quaternary C=N and C=O carbons to their respective methyl/methylene protons.

Analysis Logic:
  • 1H NMR Check: Identify the NH proton. If it is at 12.5 ppm , you are looking primarily at the Z-isomer . If at 8.0 ppm , it is the E-isomer .

  • HSQC: Correlate the proton singlets (~2.1 ppm for Pyruvate CH₃) to the Carbon signal. This confirms which carbon peak belongs to the pyruvate methyl vs. the ethyl ester methyl (triplet in 1H).

  • HMBC:

    • The Pyruvate Methyl protons will show a strong correlation to the C=N carbon (~133 ppm).

    • The Ethyl Methylene protons will show a strong correlation to the Ester C=O carbon (~164 ppm).

    • Self-Validation: If your "Imine" peak correlates to the ethyl group, your assignment is wrong.

References

  • Isomerism Mechanism

    • Title: E-Z isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[1]

    • URL:[Link]

  • General 13C Shifts & Tables

    • Title: Table of Characteristic Proton and Carbon NMR Shifts.
    • Source: University of Colorado Boulder / OrgChem.
    • URL:[Link]

  • Hydrazone Applications (Fischer Indole)

    • Title: The Fischer Indole Synthesis.
    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • NMR Experimental Standards

    • Title: 13.10: Characteristics of ¹³C NMR Spectroscopy.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl (2Z)-2-(phenylhydrazono)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl (2Z)-2-(phenylhydrazono)propanoate, grounded in established safety principles and regulatory requirements.

The structural backbone of this compound contains a phenylhydrazono moiety. This functional group is derived from phenylhydrazine, a substance recognized for its significant toxicity and potential carcinogenicity.[1][2] Consequently, Ethyl (2Z)-2-(phenylhydrazono)propanoate must be treated as a hazardous substance, and its disposal requires a meticulous and informed approach.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in managing it safely. The disposal protocol outlined here is directly informed by the toxicological and chemical properties associated with the phenylhydrazono functional group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazard profile can be reliably inferred from data on phenylhydrazine and related compounds.

Hazard ClassificationDescription & RationaleKey Regulatory Basis
Acute Toxicity The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin. Phenylhydrazine itself is classified as acutely toxic.[1][2]OSHA Hazard Communication Standard (29 CFR 1910.1200)
Suspected Carcinogen Phenylhydrazine is listed as a suspected human carcinogen.[1][2] All derivatives should be handled with appropriate precautions to minimize long-term exposure.National Toxicology Program (NTP); ACGIH
Skin/Eye Irritant & Sensitizer Expected to cause serious skin and eye irritation.[2] Phenylhydrazones can also cause allergic skin reactions (sensitization) upon repeated contact.[2]OSHA Hazard Communication Standard
Environmental Hazard Phenylhydrazine and its derivatives are very toxic to aquatic life.[2][3] Disposal into the sewer system is strictly prohibited to prevent environmental contamination.[4][5]EPA Resource Conservation and Recovery Act (RCRA)
Chemical Incompatibility Phenylhydrazine is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides) and certain metal oxides, which can lead to vigorous or explosive reactions.[1][6]NIOSH Pocket Guide to Chemical Hazards

Pre-Disposal Safety Protocol: Engineering Controls & Personal Protective Equipment (PPE)

Before handling any waste containing Ethyl (2Z)-2-(phenylhydrazono)propanoate, it is mandatory to establish a safe working environment.

  • Primary Engineering Control: All handling of this chemical and its waste, including transferring to a waste container, must be conducted within a certified chemical fume hood.[3][7] This is the most critical step in preventing inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is required.[8]

    • Eye Protection: Wear chemical safety goggles or a full-face shield.[7]

    • Hand Protection: Double-gloving with nitrile gloves is required. Phenylhydrazine compounds can penetrate standard gloves over time; double-gloving provides an additional layer of protection.[7]

    • Body Protection: A buttoned lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.[7]

    • Footwear: Closed-toe shoes are required at all times in the laboratory.[7]

Step-by-Step Disposal Workflow

The disposal of Ethyl (2Z)-2-(phenylhydrazono)propanoate is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[4][9] As the generator of the waste, you are responsible for ensuring it is handled correctly from the point of generation to its final disposal.

Step 1: Waste Characterization

The compound must be declared as hazardous waste. Due to its inferred toxicity, it falls under EPA regulations. Never dispose of this chemical, or any materials contaminated with it, in the regular trash or down the drain.[5][10]

Step 2: Container Selection and Labeling
  • Container: Collect waste in a designated, leak-proof container that is chemically compatible with the compound. A glass or high-density polyethylene (HDPE) bottle with a secure, screw-top cap is appropriate.[9][11]

  • Labeling: The container must be affixed with an official "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[10] The label must include:

    • The words "Hazardous Waste".[10]

    • The full, unabbreviated chemical name: "Waste Ethyl (2Z)-2-(phenylhydrazono)propanoate". If it is in a solution, list all components and their percentages.[10]

    • The accumulation start date (the date the first drop of waste enters the container).

    • The appropriate hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Health Hazard for carcinogenicity, Exclamation Mark for irritant, and Environment).[10]

Step 3: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • DO NOT MIX this waste stream with:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, hydrogen peroxide).

    • Acids or Bases (unless part of a documented institutional procedure).

    • Other incompatible chemical waste streams.

  • It is best practice to maintain a dedicated waste container for phenylhydrazone derivatives.

Step 4: Secure On-Site Accumulation
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • The container must be kept closed at all times except when adding waste.[11]

  • Utilize a secondary containment bin to mitigate the effects of any potential spills or leaks.[9][11]

Step 5: Arranging for Professional Disposal
  • Once the waste container is full, or if you are approaching the regulatory storage time limits, contact your institution's EHS office to schedule a waste pickup.[10][12]

  • Do not attempt to treat or neutralize the waste yourself. The final disposal will be managed by a licensed hazardous waste contractor, likely through high-temperature incineration.[1]

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & Contractor Procedures A Waste Generation (Ethyl (2Z)-2-(phenylhydrazono)propanoate) B Wear Full PPE (Fume Hood, Goggles, Double Gloves, Lab Coat) A->B Safety First C Select Compatible Container (Glass or HDPE) B->C D Affix & Complete EHS Hazardous Waste Label C->D E Collect Waste in Labeled Container D->E F Segregate from Incompatibles (e.g., Oxidizers) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H Container Full or Time Limit Approaching I EHS Transports to Central Accumulation Area H->I J Licensed Contractor Transports Off-Site I->J K Final Disposal (Controlled Incineration) J->K

Caption: Disposal workflow for Ethyl (2Z)-2-(phenylhydrazono)propanoate.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

Spill Response

For a small spill contained within a chemical fume hood:

  • Ensure you are wearing appropriate PPE.

  • Remove all sources of ignition from the area.[6]

  • Absorb the spill using a non-combustible absorbent material such as vermiculite, dry sand, or earth.[6][13]

  • Carefully collect the contaminated absorbent and place it in a sealable container for disposal as hazardous waste.[6][13]

  • Decontaminate the area with soap and water.

For a large spill or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's EHS emergency line.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and large amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to this comprehensive disposal guide, you uphold your commitment to laboratory safety, regulatory compliance, and environmental stewardship, ensuring that your valuable research can proceed with confidence and integrity.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • New Jersey Department of Health. Hazard Summary: Phenylhydrazine.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine.
  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
  • National Cancer Institute at Frederick. Chemical Safety Practices Recommendations: PhenylHydrazine HCl.
  • Safety Data Sheet. (Generic). Section 6: Accidental Release Measures.
  • Arxada. Performance Chemicals: Hydrazine.
  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.
  • ChemicalBook. (2026, January 13). Phenylhydrazine | 100-63-0.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Fisher Scientific. (2015, February 17). Safety Data Sheet: Phenylhydrazine hydrochloride.
  • Loba Chemie. Safety Data Sheet: Phenyl Hydrazine AR.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • University of Georgia Environmental Health & Safety Division. EHSO Manual 2025-2026: Hazardous Waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.